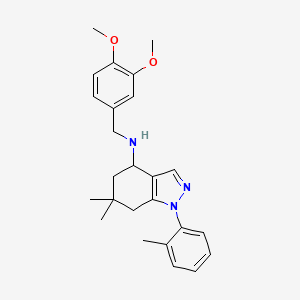![molecular formula C22H27N3O2 B6117261 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA is a member of the nicotinamide class of compounds and has shown promising results in preclinical studies. In
科学研究应用
DMXAA has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DMXAA has potent antitumor activity against a variety of cancer cell lines, including melanoma, breast cancer, and lung cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
作用机制
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can cause tumor cell death. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-gamma (IFN-γ). DMXAA has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into the tumor site. In addition, DMXAA has been shown to increase the production of reactive oxygen species (ROS) in tumor cells, which can cause tumor cell death.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. DMXAA has also been extensively studied in preclinical models, which has provided a wealth of data on its potential as an anticancer agent. However, there are also limitations to using DMXAA in lab experiments. DMXAA has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. In addition, DMXAA has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its effectiveness in clinical trials.
未来方向
There are several future directions for the study of DMXAA. One potential area of research is to investigate the use of DMXAA in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of DMXAA in combination with immunotherapy, such as checkpoint inhibitors. In addition, there is a need for further research to understand the mechanism of action of DMXAA and to develop more effective analogs of the compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in human cancer patients.
合成方法
DMXAA can be synthesized through a multi-step process that involves the condensation of 2-methoxy-3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-2-amine, followed by the addition of piperidine and methyl iodide. The resulting product is then purified through column chromatography to obtain DMXAA in high purity.
属性
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-methoxy-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24(22(26)20-10-5-11-23-21(20)27-2)18-9-6-12-25(15-18)19-13-16-7-3-4-8-17(16)14-19/h3-5,7-8,10-11,18-19H,6,9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJZRVNRWHLEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=C(N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,3-difluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6117181.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6117197.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-furamide](/img/structure/B6117209.png)
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6117226.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117239.png)

![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)

![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)